molecular formula C14H17Cl2NO4 B7893374 2,6-Dichloro-n-boc-DL-phenylalanine

2,6-Dichloro-n-boc-DL-phenylalanine

Cat. No.: B7893374
M. Wt: 334.2 g/mol
InChI Key: YBKLZYRUNSCPAT-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-Boc-DL-phenylalanine (CAS: 1404690-51-2) is a Boc-protected, racemic phenylalanine derivative featuring two chlorine substituents at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₄H₁₇Cl₂NO₄, with a molecular weight of 334.2 g/mol . The Boc (tert-butoxycarbonyl) group protects the amine functionality, making it a critical intermediate in peptide synthesis. The chlorine atoms introduce steric and electronic effects, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLZYRUNSCPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Chlorination

Electrophilic chlorination of phenylalanine derivatives is a classical approach, though achieving 2,6-dichloro selectivity is challenging. Direct chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ often leads to mixed regioisomers. For example, chlorination of unprotected phenylalanine under acidic conditions yields predominantly para-substituted products due to the amino group’s directing effects. To bypass this, temporary protection of the amino group prior to chlorination is essential.

Directed Ortho-Metallation (DoM)

A more controlled method involves directed ortho-metallation. By introducing a directing group (e.g., Boc) on the amino group, the phenyl ring becomes amenable to lithiation at the 2- and 6-positions. Subsequent quenching with hexachloroethane or Cl₂ gas achieves dichloro substitution. This method, adapted from Ullmann-type coupling strategies, offers moderate yields (60–70%) but requires stringent anhydrous conditions.

Halogen Exchange Reactions

Fluorine-to-chlorine exchange on pre-fluorinated phenylalanine derivatives, such as N-Boc-2,6-difluoro-DL-phenylalanine, using AlCl₃ or BCl₃, provides a pathway to 2,6-dichloro analogs. However, this method is limited by the availability of fluorinated precursors and competing side reactions.

Boc Protection of 2,6-Dichloro-DL-Phenylalanine

Standard Boc Protection Protocol

The amino group of 2,6-dichloro-DL-phenylalanine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system. A typical procedure involves:

  • Dissolving 2,6-dichloro-DL-phenylalanine in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Adding Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stirring at room temperature for 12–24 hours.

  • Quenching with aqueous sodium bicarbonate and extracting the product.

This method achieves >95% conversion, with the Boc group remaining stable during subsequent reactions.

Phase Transfer Catalysis (PTC)

Inspired by industrial protocols for dichlorodiphenylamine synthesis, phase transfer catalysts like benzyltriethylammonium chloride enhance reaction efficiency in Boc protection. For instance, using 1–2 mol% catalyst in a toluene/water system reduces reaction time to 6–8 hours while maintaining yields above 90%.

Integrated One-Pot Synthesis

A streamlined approach combines chlorination and Boc protection in a single reactor, minimizing intermediate purification. The patent CN103113236A outlines a three-step one-pot method for dichlorodiphenylamine, which can be adapted for phenylalanine derivatives:

  • Acylation : React phenylalanine with chloroacetyl chloride in toluene to form 2-chloroacetanilide.

  • Etherification : Introduce 2,6-dichlorophenol derivatives using sodium carbonate and a quaternary ammonium catalyst.

  • Rearrangement and Boc Protection : Treat with NaOH/KOH to induce rearrangement, followed by in-situ Boc protection.

This method achieves an overall yield of 94–99% for dichlorinated intermediates, though adapting it for phenylalanine requires optimizing solvent polarity and catalyst loading.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Challenges
Electrophilic Cl₂Direct chlorination, Boc protection50–6085–90Poor regioselectivity
Directed MetallationDoM, Cl₂ quenching, Boc protection60–7092–95Moisture-sensitive conditions
One-Pot SynthesisIntegrated acylation, etherification90–9998–99.9Catalyst optimization required

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal waste. The one-pot method is favored in industry due to its high atom economy and reduced solvent use. Key parameters include:

  • Catalyst Recycling : Quaternary ammonium catalysts are recovered via aqueous extraction, reducing costs by 20–30%.

  • Solvent Recovery : Toluene is distilled and reused, aligning with green chemistry principles.

  • Process Automation : Continuous flow reactors enhance reproducibility for dichlorination and Boc protection steps.

Challenges and Mitigation Strategies

  • Racemization : The DL mixture necessitates careful control of pH and temperature during Boc protection to prevent epimerization. Using non-polar solvents (e.g., toluene) and mild bases (e.g., NaHCO₃) minimizes this risk.

  • Byproduct Formation : Over-chlorination is mitigated by stoichiometric Cl₂ dosing and real-time HPLC monitoring.

  • Catalyst Deactivation : Phase transfer catalysts degrade under strong alkaline conditions; optimized reaction times (8–10 hours) balance activity and stability .

Chemical Reactions Analysis

2,6-Dichloro-n-boc-DL-phenylalanine can undergo various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Peptide Synthesis: 2,6-Dichloro-n-boc-DL-phenylalanine serves as a building block for synthesizing complex peptides and proteins. The Boc protecting group allows selective reactions while preventing unwanted side reactions during synthesis.

Biology

  • Biological Studies: The compound is utilized to investigate the effects of chlorinated phenylalanine derivatives on biological systems. It has been shown to interact with enzymes and proteins, making it useful in studying enzyme inhibition and protein interactions .

Medicinal Chemistry

  • Drug Development: It plays a crucial role in designing new pharmaceuticals targeting specific receptors or enzymes. Its derivatives have shown potential in treating various diseases due to their biological activity.

Case Study 1: Antitumor Activity

Objective: Evaluate anticancer effects in breast cancer models.

  • Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. The compound demonstrated effective tumor growth inhibition rates up to 60% at doses of 20 mg/kg .

Case Study 2: Anti-inflammatory Effects

Objective: Assess efficacy in reducing inflammation markers.

  • Results: The compound showed significant reduction in paw swelling in models of induced arthritis, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
2,6-Dichloro-N-Boc-DL-phenylalanine C₁₄H₁₇Cl₂NO₄ 334.2 2,6-dichloro, Boc Boc-protected amine, carboxylic acid
N-Boc-DL-alanine methyl ester C₉H₁₇NO₄ ~203.2 Boc, methyl ester Boc-protected amine, ester
DL-N,N-dimethylphenylalanine C₁₁H₁₅NO₂ ~193.2 N,N-dimethyl Carboxylic acid, dimethylamine

Key Observations :

  • Substituent Effects: The chlorine atoms in this compound increase molecular weight by ~131 g/mol compared to non-halogenated Boc-protected alanine derivatives.
  • Functional Groups : Unlike the methyl ester in N-Boc-DL-alanine methyl ester, this compound retains a free carboxylic acid, enabling direct use in peptide coupling reactions without hydrolysis .

Physicochemical Properties

  • Solubility: The Boc group enhances solubility in organic solvents (e.g., DCM, THF), while chlorine substituents reduce aqueous solubility compared to non-halogenated analogs. DL-N,N-dimethylphenylalanine, lacking bulky groups, exhibits higher aqueous solubility due to its ionizable amine and carboxylic acid groups .
  • Stability : Boc protection confers stability under basic conditions but is cleaved under acidic conditions (e.g., TFA). Chlorine atoms may further stabilize the compound against oxidative degradation compared to unsubstituted phenylalanine derivatives .

Biological Activity

2,6-Dichloro-n-boc-DL-phenylalanine is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino group, has been studied for various pharmacological properties, including its interactions with enzymes and its potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

C12H14Cl2N2O2\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2

This compound exhibits unique reactivity due to the presence of both halogen substituents and a protected amine, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chlorine substituents may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. The Boc group can be removed under specific conditions to release the active amine, allowing for further biochemical interactions.

Biological Activity Overview

Research has indicated several areas where this compound shows promising biological activity:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Antimicrobial Properties : Preliminary investigations have indicated that derivatives of phenylalanine can exhibit antibacterial activity. The dichloro substitution may enhance this effect by altering the compound's interaction with bacterial membranes or metabolic pathways .
  • Potential Neuroprotective Effects : Some studies have explored the neuroprotective potential of phenylalanine derivatives in models of neurodegenerative diseases. The structural modifications in this compound could contribute to such effects by modulating neurotransmitter systems .

Case Studies and Experimental Data

  • Enzyme Interaction Study :
    • A study investigated the inhibition of cytochrome P450 enzymes by various phenylalanine derivatives, including this compound. The results indicated a significant inhibition with an IC50 value in the micromolar range, suggesting a strong potential for drug-drug interactions .
  • Antimicrobial Activity :
    • In vitro assays demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from <0.5 to 4 μg/mL depending on the bacterial strain tested .
  • Neuroprotective Effects :
    • In models simulating neurodegeneration, compounds similar to this compound showed a reduction in oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis

CompoundIC50 (μM)Antibacterial ActivityNeuroprotective Effects
This compound~10YesYes
Phenylalanine~50ModerateLimited
Other Chlorinated Derivatives~20YesVariable

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,6-Dichloro-N-Boc-DL-phenylalanine, and how can purity be optimized?

  • Methodology :

  • Start with DL-phenylalanine derivatives and introduce chlorine substituents at the 2- and 6-positions via electrophilic aromatic substitution. Use Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions during halogenation .
  • Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>97% as per standards in and ). Final Boc deprotection can be achieved with TFA (trifluoroacetic acid) under inert conditions.
  • Monitor reaction progress using TLC and LC-MS to detect unwanted byproducts like mono-chlorinated isomers or Boc-deprotected intermediates .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Methodology :

  • Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, as seen in N-Acetyl-DL-phenylalanine analogs) but insoluble in non-polar solvents like hexane . Pre-test solubility in small batches using DMSO for biological assays or dichloromethane for synthetic applications.
  • Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation. Use desiccants to avoid moisture absorption, which may hydrolyze the Boc group .

Q. How can researchers confirm the structural identity of this compound?

  • Methodology :

  • Use ¹H/¹³C NMR to verify the Boc group (characteristic tert-butyl peaks at ~1.4 ppm) and aromatic protons (split patterns for 2,6-dichloro substitution). Compare with analogs like Boc-DL-Phe-OH ( ) .
  • High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₁₄H₁₈Cl₂NO₄), while FT-IR identifies functional groups (e.g., carbonyl stretch from Boc at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed for the DL-mixture of 2,6-Dichloro-N-Boc-phenylalanine?

  • Methodology :

  • Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol to separate enantiomers. Optimize retention times using analogs like N-Boc-D-4-chlorophenylalanine () .
  • Alternatively, use enzymatic resolution with proteases (e.g., subtilisin) that selectively hydrolyze one enantiomer’s ester derivative, followed by Boc reprotection .

Q. What strategies mitigate discrepancies in stability data under varying experimental conditions?

  • Methodology :

  • Conduct accelerated stability studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and compare with standards like N-Acetyl-DL-phenylalanine ().
  • Identify degradation products (e.g., free phenylalanine or dichloro derivatives) using LC-MS/MS. Adjust storage protocols based on observed instability patterns .

Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?

  • Methodology :

  • Develop a UHPLC-MS/MS method with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Calibrate using structurally similar impurities (e.g., 3,4-dichloro isomers from ) .
  • Validate method precision (RSD <2%) and sensitivity (LOQ <0.1%) per ICH guidelines. Cross-validate with NMR for ambiguous peaks .

Contradictions and Recommendations

  • Solubility Conflicts : notes insolubility in ethanol/chloroform for dihydroxy-phenylalanine, while reports DMSO solubility for acetylated analogs. Pre-screen solvents for compatibility with dichloro-Boc variants.
  • Chiral Purity Standards : specifies >97% purity for Boc-protected analogs, but advanced studies may require >99% enantiomeric excess. Use orthogonal methods (HPLC + polarimetry) for validation .

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